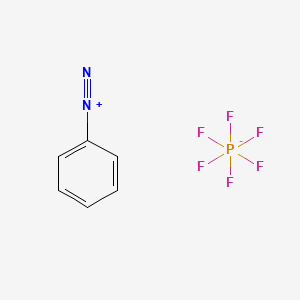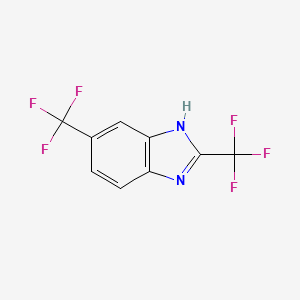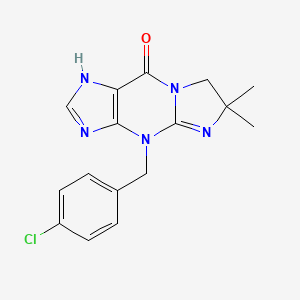
Fenprinast
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fenprinast involves the reaction of specific chemical precursors under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically not disclosed in public databases. it is known that the synthesis involves the formation of a complex molecular structure, including a chlorophenyl group and an imidazopyridine ring .
Industrial Production Methods
Industrial production of this compound likely involves large-scale chemical synthesis using automated reactors to ensure consistency and purity. The process would include steps such as purification, crystallization, and quality control to meet pharmaceutical standards .
化学反应分析
Types of Reactions
Fenprinast undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and catalysts
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .
科学研究应用
Fenprinast has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying bronchodilator mechanisms and developing new therapeutic agents.
Biology: Investigated for its effects on bronchial tissues and cellular pathways involved in asthma.
Medicine: Explored for its potential in treating other respiratory conditions and its pharmacokinetics and pharmacodynamics.
Industry: Utilized in the development of new bronchodilator formulations and delivery systems
作用机制
Fenprinast exerts its effects by targeting specific molecular pathways involved in bronchial constriction. It likely interacts with receptors on bronchial smooth muscle cells, leading to relaxation and reduced hyperreactivity. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of calcium ion channels and inhibition of inflammatory mediators .
相似化合物的比较
Similar Compounds
Cromolyn Sodium: Another cromotyn-like bronchodilator used for asthma treatment.
Nedocromil Sodium: Similar in function, used for preventing bronchospasm.
Montelukast: A leukotriene receptor antagonist used for asthma and allergic rhinitis
Uniqueness of Fenprinast
This compound is unique due to its specific chemical structure, which provides a distinct mechanism of action and pharmacokinetic profile. Its oral bioactivity and effectiveness in reducing bronchial hyperreactivity make it a valuable compound in asthma research and treatment .
属性
CAS 编号 |
75184-94-0 |
|---|---|
分子式 |
C16H16ClN5O |
分子量 |
329.78 g/mol |
IUPAC 名称 |
4-[(4-chlorophenyl)methyl]-6,6-dimethyl-1,7-dihydroimidazo[1,2-a]purin-9-one |
InChI |
InChI=1S/C16H16ClN5O/c1-16(2)8-22-14(23)12-13(19-9-18-12)21(15(22)20-16)7-10-3-5-11(17)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,18,19) |
InChI 键 |
MXEAHCWVILOHDC-UHFFFAOYSA-N |
SMILES |
CC1(CN2C(=O)C3=C(N=CN3)N(C2=N1)CC4=CC=C(C=C4)Cl)C |
规范 SMILES |
CC1(CN2C(=O)C3=C(N=CN3)N(C2=N1)CC4=CC=C(C=C4)Cl)C |
Key on ui other cas no. |
75184-94-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



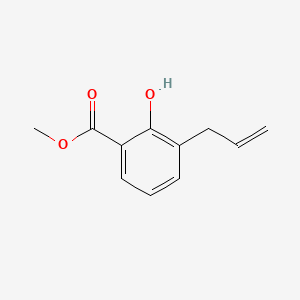


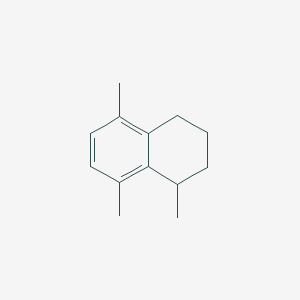
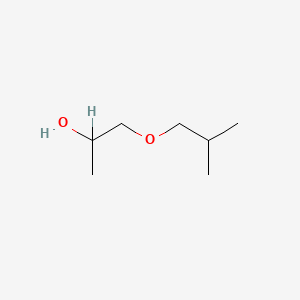
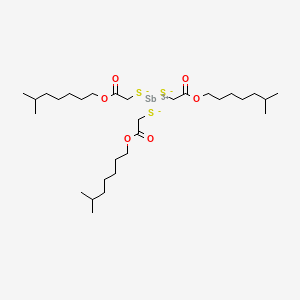
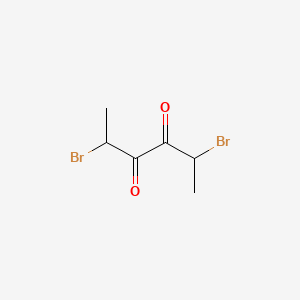

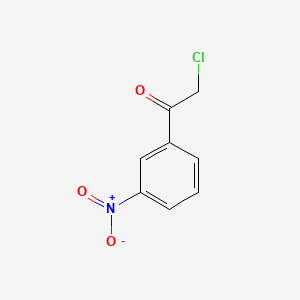
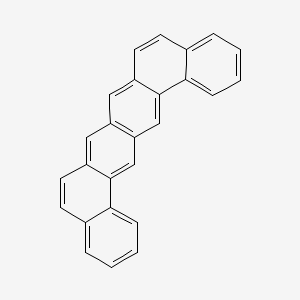
![3,9-Dimethylbenz[a]anthracene](/img/structure/B1618978.png)
